3|A-Hydroxy Pravastatin-d3 (sodium salt)
CAS No.:
Cat. No.: VC16663850
Molecular Formula: C23H35NaO7
Molecular Weight: 449.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H35NaO7 |
|---|---|
| Molecular Weight | 449.5 g/mol |
| IUPAC Name | sodium;(3R,5R)-7-[(1S,2R,3S,8S,8aR)-3-hydroxy-2-methyl-8-[(2S)-2-(trideuteriomethyl)butanoyl]oxy-1,2,3,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate |
| Standard InChI | InChI=1S/C23H36O7.Na/c1-4-13(2)23(29)30-20-7-5-6-15-10-19(26)14(3)18(22(15)20)9-8-16(24)11-17(25)12-21(27)28;/h5-6,10,13-14,16-20,22,24-26H,4,7-9,11-12H2,1-3H3,(H,27,28);/q;+1/p-1/t13-,14+,16+,17+,18-,19+,20-,22-;/m0./s1/i2D3; |
| Standard InChI Key | QMLCOLOJNAKCFF-QGZOQNJXSA-M |
| Isomeric SMILES | [2H]C([2H])([2H])[C@@H](CC)C(=O)O[C@H]1CC=CC2=C[C@H]([C@@H]([C@@H]([C@@H]12)CC[C@H](C[C@H](CC(=O)[O-])O)O)C)O.[Na+] |
| Canonical SMILES | CCC(C)C(=O)OC1CC=CC2=CC(C(C(C12)CCC(CC(CC(=O)[O-])O)O)C)O.[Na+] |
Introduction
Chemical Structure and Properties
3α-Hydroxy Pravastatin-d3 (sodium salt) features a complex polycyclic structure with a deuterium-labeled methyl group and a sodium carboxylate moiety. The deuterium atoms replace three hydrogens at the 3α-hydroxy position, a modification critical for its analytical utility. Key molecular properties are summarized below:
| Property | Value |
|---|---|
| Molecular Formula | C₂₃H₃₅NaO₇ |
| Molecular Weight | 449.5 g/mol |
| IUPAC Name | Sodium;(3R,5R)-7-[(1S,2R,3S,8S,8aR)-3-hydroxy-2-methyl-8-[(2S)-2-(trideuteriomethyl)butanoyl]oxy-1,2,3,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate |
| Canonical SMILES | CCC(C)C(=O)OC1CC=CC2=CC(C(C(C12)CCC(CC(CC(=O)[O-])O)O)C)O.[Na+] |
| Isomeric SMILES | [²H]C([²H])([²H])C@@HC(=O)O[C@H]1CC=CC2=CC@HO.[Na+] |
| InChI Key | QMLCOLOJNAKCFF-QGZOQNJXSA-M |
The sodium salt form enhances solubility in aqueous media, facilitating its use in biological assays. The deuterium labeling introduces a mass shift of +3 Da, which is leveraged in MS to distinguish it from non-deuterated analytes.
Synthesis and Production
The synthesis of 3α-hydroxy pravastatin-d3 involves multi-step enzymatic and chemical modifications of pravastatin, a naturally derived statin produced via fermentation. Key stages include:
Fermentation and Hydroxylation
Pravastatin is initially biosynthesized through the fermentation of Streptomyces species, followed by hydroxylation at the 3α position using cytochrome P450 enzymes. The hydroxylation step is stereospecific, ensuring the correct spatial orientation of the hydroxy group.
Deuterium Incorporation
Deuterium is introduced at the 3α-methyl group via acid-catalyzed exchange reactions or enzymatic methods. This step requires stringent control of pH and temperature to achieve >98% isotopic purity. Industrial-scale production employs continuous-flow reactors to optimize yield and reduce costs.
Purification and Quality Control
Final purification involves reverse-phase chromatography and crystallization. Analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy validate structural integrity and isotopic enrichment.
Pharmacokinetic Profile
While detailed pharmacokinetic data for 3α-hydroxy pravastatin-d3 remain proprietary, its behavior is inferred from pravastatin studies:
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Absorption: Oral bioavailability of pravastatin is ~34%, with peak plasma concentrations achieved within 1–2 hours.
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Distribution: Plasma protein binding is approximately 50%, with preferential distribution to hepatic tissues.
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Metabolism: Hepatic cytochrome P450 3A4 mediates oxidation, though the 3α-hydroxy metabolite undergoes glucuronidation.
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Excretion: Renal excretion accounts for 60–70% of elimination, with a half-life of 1.5–2 hours.
Deuterium labeling may prolong the half-life marginally by reducing metabolic oxidation rates.
Applications in Scientific Research
Quantitative Bioanalysis
3α-hydroxy pravastatin-d3 is widely used as an internal standard in liquid chromatography-tandem MS (LC-MS/MS) assays. For example, a validated method quantifies pravastatin in human plasma with a linear range of 1–500 ng/mL, achieving >98% accuracy. The deuterated analog’s distinct mass-to-charge ratio (m/z 449.5) prevents interference from endogenous compounds.
Metabolic Stability Studies
Deuterium substitution at the 3α position reduces oxidative metabolism, making the compound useful for studying long-term drug exposure. Comparative studies in rodents show a 20% longer half-life for deuterated versus non-deuterated pravastatin.
Comparative Analysis with Pravastatin
| Parameter | 3α-Hydroxy Pravastatin-d3 | Pravastatin |
|---|---|---|
| Molecular Weight | 449.5 g/mol | 446.5 g/mol |
| Deuterium Substitution | Yes (3 positions) | No |
| Analytical Utility | Internal standard in MS | Therapeutic agent |
| Metabolic Stability | Enhanced due to deuterium | Subject to hepatic oxidation |
The sodium salt form of 3α-hydroxy pravastatin-d3 improves aqueous solubility compared to pravastatin’s lactone form.
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